molecular formula C14H26N2O2 B2639732 Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1305022-73-4

Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2639732
CAS No.: 1305022-73-4
M. Wt: 254.374
InChI Key: NPXKLAYCTDTUCO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(ethylamino)-8-azabicyclo[321]octane-8-carboxylate is a bicyclic compound with a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate in the presence of a base. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or sodium carbonate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives

    Reduction: Reduction of the ester group to an alcohol

    Substitution: Nucleophilic substitution reactions at the amine group

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride or sodium borohydride

    Substitution: Alkyl halides or acyl chlorides

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted amine derivatives

Scientific Research Applications

Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry

    Biology: Investigated for its potential as a bioactive molecule in drug discovery

    Medicine: Explored for its pharmacological properties and potential therapeutic applications

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
  • Tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
  • Tert-butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate

Uniqueness

Tert-butyl 3-(ethylamino)-8-azabicyclo[321]octane-8-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-5-15-10-8-11-6-7-12(9-10)16(11)13(17)18-14(2,3)4/h10-12,15H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXKLAYCTDTUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC2CCC(C1)N2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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